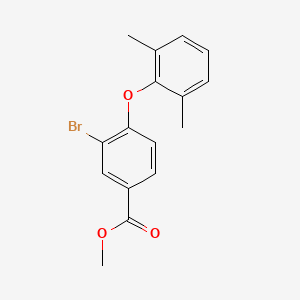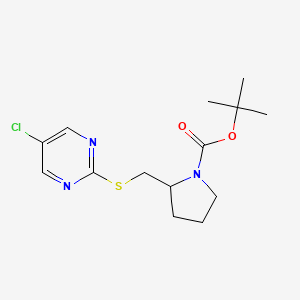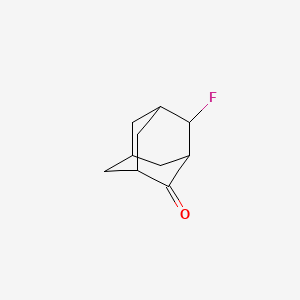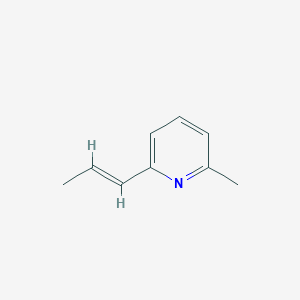
Methyl 3-bromo-4-(2,6-dimethylphenoxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-bromo-4-(2,6-dimethylphenoxy)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom, a methyl ester group, and a dimethylphenoxy group attached to a benzoate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-(2,6-dimethylphenoxy)benzoate typically involves a multi-step process. One common method includes the bromination of methyl 4-hydroxybenzoate followed by etherification with 2,6-dimethylphenol. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The etherification step can be carried out using a base such as potassium carbonate in a suitable solvent like acetone .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-bromo-4-(2,6-dimethylphenoxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Conversion to 3-bromo-4-(2,6-dimethylphenoxy)benzoic acid.
Reduction: Formation of 3-bromo-4-(2,6-dimethylphenoxy)benzyl alcohol.
Applications De Recherche Scientifique
Methyl 3-bromo-4-(2,6-dimethylphenoxy)benzoate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Materials Science: Utilized in the preparation of photoactive materials and polymers with specific optical properties.
Mécanisme D'action
The mechanism of action of Methyl 3-bromo-4-(2,6-dimethylphenoxy)benzoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the bromine atom and the ester group can influence its reactivity and binding affinity to these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-bromobenzoate: Similar structure but lacks the dimethylphenoxy group.
Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of a bromine atom on the aromatic ring.
Methyl 3-(2,6-dimethylphenoxy)benzoate: Similar structure but without the bromine atom.
Uniqueness
Methyl 3-bromo-4-(2,6-dimethylphenoxy)benzoate is unique due to the combination of the bromine atom and the dimethylphenoxy group, which can impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and materials science .
Propriétés
Formule moléculaire |
C16H15BrO3 |
|---|---|
Poids moléculaire |
335.19 g/mol |
Nom IUPAC |
methyl 3-bromo-4-(2,6-dimethylphenoxy)benzoate |
InChI |
InChI=1S/C16H15BrO3/c1-10-5-4-6-11(2)15(10)20-14-8-7-12(9-13(14)17)16(18)19-3/h4-9H,1-3H3 |
Clé InChI |
YLBIKELTMLMTCE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)OC2=C(C=C(C=C2)C(=O)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13969138.png)







![Bicyclo[2.2.1]hept-2-ene-2-carboxamide](/img/structure/B13969199.png)
![Phenol, 4-[(hexyloxy)methyl]-2-methoxy-](/img/structure/B13969207.png)

![N-[2-[p-Chlorophenylthio]ethyl]-2,4-dihydroxy-3,3-dimethylvaleramide](/img/structure/B13969220.png)
